TD-198946

Description

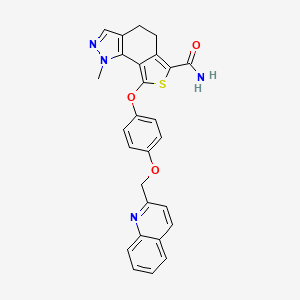

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMAWMLTUNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD-198946: A Deep Dive into its Chondrogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-198946, a thienoindazole derivative, has emerged as a promising small molecule with potent chondrogenic activity, positioning it as a potential disease-modifying osteoarthritis drug (DMOAD).[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in chondrocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Upregulation of Runx1 and Modulation of Notch Signaling

The primary mechanism through which this compound exerts its chondroprotective and chondrogenic effects is by targeting and upregulating the transcription factor Runx1 (Runt-related transcription factor 1).[1][2] Runx1 is a critical regulator of chondrocyte differentiation and is often downregulated in osteoarthritic cartilage.[1] By enhancing Runx1 expression, this compound promotes the expression of key chondrocyte markers, such as Collagen Type II Alpha 1 Chain (Col2a1) and Aggrecan (Acan), while notably avoiding the induction of chondrocyte hypertrophy, a detrimental process in osteoarthritis.

Furthermore, in human synovium-derived stem cells (hSSCs), a potential cell source for cartilage repair, this compound has been shown to enhance their chondrogenic potential through the NOTCH3 signaling pathway. Pre-treatment with this compound upregulates NOTCH pathway-related genes, priming the cells for more efficient chondrogenesis when subsequently treated with growth factors like BMP2 and TGFβ3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound.

Table 1: Dose-Dependent Effect of this compound on Chondrocyte Marker Gene Expression

| Cell Type | Gene | This compound Concentration | Fold Change vs. Vehicle |

| C3H10T1/2 | Col2a1 | 1 µM | ~4.5 |

| C3H10T1/2 | Acan | 1 µM | ~3.0 |

| ATDC5 | Col2a1 | 1 µM | ~3.0 |

| ATDC5 | Acan | 1 µM | ~2.5 |

| Primary Mouse Chondrocytes | Col2a1 | 1 µM | ~2.0 |

| Primary Mouse Chondrocytes | Acan | 1 µM | ~1.8 |

Data are approximated from graphical representations in Yano F, et al. Ann Rheum Dis. 2013.

Table 2: Effect of this compound on Glycosaminoglycan (GAG) Production

| Cell Type | Treatment | GAG Content (µ g/well ) |

| Mouse NP Cells | Vehicle | ~2.5 |

| Mouse NP Cells | This compound (1 µM) | ~4.0 |

| Human NP Cells | Vehicle | ~1.5 |

| Human NP Cells | This compound (1 µM) | ~2.5 |

Data are approximated from graphical representations in a study on nucleus pulposus cells, which share similarities with chondrocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation

-

ATDC5 and C3H10T1/2 Cell Lines:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For chondrogenic differentiation, cells are seeded at a high density (e.g., 6 x 104 cells/cm2).

-

After reaching confluence, the medium is switched to a differentiation medium containing DMEM, 5% FBS, 10 µg/mL insulin, 10 µg/mL transferrin, and 3 x 10-8 M sodium selenite.

-

This compound or vehicle (DMSO) is added to the differentiation medium at the desired concentrations.

-

The medium is changed every 2-3 days.

-

-

Primary Mouse Chondrocyte Isolation and Culture:

-

Cartilage from the femoral heads and tibial plateaus of neonatal mice is dissected.

-

The cartilage is digested with 0.25% trypsin-EDTA for 30 minutes, followed by digestion with 1 mg/mL collagenase D in DMEM for 3-4 hours at 37°C.

-

The isolated chondrocytes are filtered through a cell strainer, washed, and plated at a high density in DMEM with 10% FBS.

-

After 24 hours, the medium is changed to differentiation medium with this compound or vehicle.

-

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from cultured cells using a suitable RNA isolation kit.

-

cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.

-

The relative expression of target genes (e.g., Col2a1, Acan, Runx1, Mmp13, Adamts5) is calculated using the ΔΔCt method, with Gapdh as the housekeeping gene.

Glycosaminoglycan (GAG) Quantification Assay

-

Cell layers are digested with papain solution overnight at 60°C.

-

The digested samples are mixed with 1,9-dimethylmethylene blue (DMMB) dye solution.

-

The absorbance at 525 nm is measured using a spectrophotometer.

-

The GAG content is determined by comparing the absorbance to a standard curve generated with known concentrations of chondroitin sulfate.

Alcian Blue Staining

-

Cultured cells are fixed with 4% paraformaldehyde for 10 minutes.

-

The fixed cells are stained with 1% Alcian blue 8GX in 0.1 N HCl for 30 minutes.

-

The cells are washed with distilled water and visualized under a microscope to assess the deposition of sulfated glycosaminoglycans.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound upregulates Runx1 expression in chondrocytes.

Caption: this compound enhances hSSC chondrogenesis via NOTCH3.

Experimental Workflow

Caption: In vitro experimental workflow for this compound analysis.

Conclusion

This compound demonstrates significant potential as a disease-modifying agent for osteoarthritis through its targeted mechanism of action on chondrocytes. By upregulating the key transcription factor Runx1, it promotes the synthesis of essential cartilage matrix components without inducing detrimental hypertrophic changes. Furthermore, its ability to enhance the chondrogenic potential of stem cells via the NOTCH3 pathway opens avenues for its application in regenerative medicine. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for cartilage disorders.

References

The Role of TD-198946 in Cartilage Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Articular cartilage has a limited capacity for self-repair, making cartilage defects and osteoarthritis (OA) significant clinical challenges. The small molecule TD-198946, a thienoindazole derivative, has emerged as a promising chondrogenic agent with the potential to modify the disease course of OA. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cartilage repair, focusing on its mechanism of action, preclinical efficacy, and the experimental basis for these findings. This compound has been shown to promote chondrogenic differentiation and extracellular matrix synthesis in various cell types, including mesenchymal stem cells and chondrocytes. Its primary mechanisms of action involve the upregulation of the transcription factor Runx1 and the activation of the NOTCH3 signaling pathway. Preclinical studies in animal models of osteoarthritis have demonstrated its ability to both prevent and repair cartilage degeneration. This document summarizes the key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the involved signaling pathways and experimental workflows to facilitate further research and development in the field of cartilage regeneration.

Introduction

The restoration of damaged articular cartilage remains a formidable challenge in orthopedic medicine. Current therapeutic strategies often result in the formation of fibrocartilage, which is biomechanically inferior to native hyaline cartilage. Small molecule-based therapies offer a promising approach to stimulate endogenous repair mechanisms and promote the regeneration of functional hyaline cartilage. This compound has been identified as a potent chondrogenic agent that not only induces the differentiation of stem cells into chondrocytes but also prevents chondrocyte hypertrophy, a critical step towards endochondral ossification.[1] This guide synthesizes the available preclinical data on this compound, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action: Key Signaling Pathways

The chondrogenic effects of this compound are primarily mediated through the modulation of two key signaling pathways: the Runx1 pathway and the NOTCH3 pathway.

Upregulation of Runx1 Signaling

Runt-related transcription factor 1 (Runx1) is a crucial regulator of chondrogenesis. Studies have shown that Runx1 expression is downregulated in osteoarthritic cartilage.[1] this compound exerts its pro-chondrogenic effects by upregulating the expression of Runx1.[1] This, in turn, leads to the increased expression of key chondrogenic markers such as SRY-Box Transcription Factor 9 (SOX9), Type II Collagen (COL2A1), and Aggrecan (ACAN).[1]

References

The Thienoindazole Derivative TD-198946: A Novel Modulator of PI3K/Akt Signaling in Intervertebral Disc Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition causing significant global morbidity. The pathological cascade of IVD degeneration involves the progressive degradation of the extracellular matrix (ECM), primarily driven by apoptosis and cellular senescence of the native nucleus pulposus (NP) cells. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and matrix synthesis, and its activation has been shown to be protective against IVD degeneration.[1][2] This technical guide provides an in-depth analysis of the small molecule thienoindazole derivative, TD-198946, and its mechanism of action in modulating the PI3K/Akt pathway within human nucleus pulposus cells (hNPCs). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the signaling pathways and experimental workflows.

Introduction: The PI3K/Akt Pathway in Intervertebral Disc Health and Disease

The intervertebral disc, a largely avascular and hypoxic structure, relies on a delicate balance of anabolic and catabolic processes to maintain its structural integrity and biomechanical function.[3] The nucleus pulposus, the gelatinous core of the IVD, is rich in proteoglycans, primarily aggrecan, and type II collagen, which are responsible for the disc's ability to resist compressive loads.[4] The health and function of the IVD are intrinsically linked to the viability and synthetic activity of the resident NP cells.

The PI3K/Akt signaling pathway is a central node in intracellular signaling, governing a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1] Activation of this pathway is initiated by the binding of extracellular ligands to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B) through phosphorylation. Once activated, Akt phosphorylates a host of downstream targets, including the Forkhead box O (FOXO) transcription factors and the mammalian target of rapamycin (mTOR), to exert its diverse cellular effects.

In the context of IVD degeneration, activation of the PI3K/Akt pathway has demonstrated protective effects by:

-

Preventing Apoptosis: Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting NP cell survival in the harsh microenvironment of the disc.

-

Promoting Extracellular Matrix Synthesis: The pathway can enhance the expression of key matrix components like aggrecan and collagen.

-

Alleviating Oxidative Stress: The PI3K/Akt pathway is implicated in cellular responses to oxidative damage, a known contributor to IVD degeneration.

Dysregulation of this pathway, conversely, is associated with increased NP cell apoptosis and accelerated ECM degradation. Therefore, therapeutic strategies aimed at activating the PI3K/Akt pathway hold significant promise for the treatment of IVD degeneration.

This compound: Mechanism of Action in Nucleus Pulposus Cells

This compound is a novel thienoindazole derivative initially identified as a promising therapeutic agent for osteoarthritis. Given the functional and environmental similarities between articular cartilage and the intervertebral disc, its effects on IVD degeneration have been investigated. Studies have demonstrated that this compound exerts its protective effects on NP cells primarily through the activation of the PI3K/Akt signaling pathway.

The proposed mechanism of action is that this compound administration leads to the activation of the PI3K/Akt pathway in NP cells. This, in turn, increases the expression of genes responsible for glycosaminoglycan (GAG) synthesis, notably Aggrecan (ACAN) and Hyaluronan Synthase 2 (HAS2). The resulting enhancement of GAG production by the NP cells helps to preserve the structural integrity and height of the intervertebral disc. This was confirmed by experiments showing that the effects of this compound on GAG production were suppressed by the presence of an Akt inhibitor.

Signaling Pathway Diagram

Caption: Mechanism of this compound in Nucleus Pulposus Cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on nucleus pulposus cells.

Table 1: Effect of this compound on Glycosaminoglycan (GAG) Synthesis in Mouse NP Cells

| This compound Concentration | GAG Synthesis (Relative to Vehicle) | Statistical Significance (p-value) |

| 1 nM | Increased | < 0.05 |

| 10 nM | Maximally Increased | < 0.05 |

| 100 nM | Increased | < 0.05 |

| 1 µM | Increased | < 0.05 |

Data synthesized from studies showing dose-dependent effects of this compound.

Table 2: Effect of this compound on ECM-Related Gene Expression in Human NP Cells

| Gene | Treatment | Fold Change in Expression (Relative to Vehicle) |

| ACAN (Aggrecan) | This compound (10 nM) | Increased |

| HAS2 (Hyaluronan Synthase 2) | This compound (10 nM) | Increased |

| COL2A1 (Collagen Type II Alpha 1) | This compound (10 nM) | No Significant Change |

Data derived from real-time PCR analyses.

Table 3: Inhibition of this compound-Induced Effects by Akt Inhibitor MK2206

| Treatment | Gene Expression (Relative to Vehicle) |

| This compound (10 nM) | ACAN and HAS2 expression increased |

| This compound (10 nM) + MK2206 (100 nM) | Increase in ACAN and HAS2 expression is suppressed |

This demonstrates the dependency of this compound's effects on the PI3K/Akt pathway.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of this compound on human nucleus pulposus cells.

Isolation and Culture of Human Nucleus Pulposus Cells (hNPCs)

-

Tissue Procurement: Human intervertebral disc tissue is obtained from surgical procedures with patient consent and institutional review board approval.

-

NP Isolation: The nucleus pulposus is carefully separated from the annulus fibrosus using a scalpel and forceps. The isolated NP tissue is minced into small pieces.

-

Enzymatic Digestion: The minced tissue is washed with Dulbecco's Phosphate-Buffered Saline (DPBS). Digestion is performed in a solution containing Collagenase XI (e.g., 1500 U/mL) and Dispase II (e.g., 2.4 U/mL) in cell culture medium. The digestion is carried out for 6-8 hours or overnight at 37°C with continuous shaking.

-

Cell Isolation and Seeding: The digested tissue suspension is passed through a 100 µm cell strainer to obtain a single-cell suspension. Cells are collected by centrifugation (e.g., 1400 rpm for 7 minutes), and the cell pellet is resuspended in complete culture medium.

-

Cell Culture: hNPCs are cultured in a medium such as DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-Ascorbic Acid. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The medium is changed every 2-3 days.

Treatment with this compound and Inhibitors

-

Cell Seeding: hNPCs are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) and allowed to adhere and reach a desired confluency (e.g., 80%).

-

This compound Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO).

-

Inhibitor Treatment: For mechanism-of-action studies, cells are pre-treated with an Akt inhibitor such as MK2206 (e.g., 100 nM) for a specified time (e.g., 1 hour) before the addition of this compound.

-

Incubation: Cells are incubated for the desired experimental duration (e.g., 7 days for GAG synthesis assays, or shorter time points for signaling studies).

Western Blot Analysis for PI3K/Akt Signaling

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated Akt (p-Akt, Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Glycosaminoglycan (GAG) Quantification

-

Sample Preparation: After the treatment period, the cell culture medium is collected, and the cell layer is digested (e.g., with papain).

-

DMMB Assay: The amount of sulfated GAGs in the collected medium and cell digest is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 525 nm), and the GAG concentration is determined by comparing with a standard curve generated using known concentrations of chondroitin sulfate.

-

Normalization: The total GAG content is often normalized to the total DNA content of the cell lysate, which can be measured using a fluorescent DNA-binding dye like PicoGreen.

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers for target genes (ACAN, HAS2, COL2A1) and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

Experimental Workflow Visualization

Caption: Experimental Workflow for Investigating this compound Effects.

Conclusion and Future Directions

The thienoindazole derivative this compound represents a promising small molecule therapeutic for intervertebral disc degeneration. Its mechanism of action, centered on the activation of the pro-survival and anabolic PI3K/Akt signaling pathway in nucleus pulposus cells, provides a strong rationale for its further development. By enhancing the production of essential extracellular matrix components like glycosaminoglycans, this compound has the potential to slow or even reverse the degenerative cascade.

Future research should focus on optimizing the delivery of this compound to the avascular intervertebral disc and evaluating its long-term efficacy and safety in preclinical models of IVD degeneration. Further elucidation of the upstream activators targeted by this compound and the full spectrum of its downstream effects will provide a more comprehensive understanding of its therapeutic potential. The detailed methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance novel treatments for intervertebral disc-related pathologies.

References

- 1. Human NP cell isolation and culture [bio-protocol.org]

- 2. Isolation of Nucleus Pulposus and Annulus Fibrosus Cells from the Intervertebral Disc | Springer Nature Experiments [experiments.springernature.com]

- 3. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

The Regulation of Runx1 Expression by TD-198946: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the regulatory effects of the small molecule TD-198946 on the expression of the transcription factor Runx1. This compound has been identified as a potent inducer of chondrogenesis, with its primary mechanism of action being the upregulation of Runx1 gene transcription. This document details the quantitative effects of this compound on Runx1 expression, outlines the experimental protocols used to elucidate this mechanism, and presents the current understanding of the signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

Runt-related transcription factor 1 (Runx1) is a master regulator of development, particularly in hematopoiesis and osteogenesis.[1] Its expression is tightly controlled, and dysregulation is associated with various diseases, including leukemia and skeletal abnormalities. The small molecule this compound, a thienoindazole derivative, has emerged as a significant modulator of Runx1 expression, primarily in the context of promoting chondrogenic differentiation.[2][3] This guide synthesizes the available scientific literature to provide a detailed technical understanding of how this compound regulates Runx1 expression.

Quantitative Effects of this compound on Gene Expression

The primary effect of this compound is the dose-dependent upregulation of Runx1 mRNA. This, in turn, leads to increased expression of downstream target genes associated with chondrogenesis. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Runx1 mRNA Expression in C3H10T1/2 Cells

| This compound Concentration | Treatment Duration | Fold Change in Runx1 mRNA (vs. Vehicle) | Statistical Significance | Reference |

| 10⁻⁷ M | 7 days | ~2.5 | p < 0.01 | [4] |

Table 2: Dose-Dependent Effect of this compound on Chondrocyte Marker Expression

| Cell Type | Gene | This compound Concentration for Maximum Effect | Reference |

| C3H10T1/2 | Col2a1, Acan | 1-10 µM | [2] |

| ATDC5 | Col2a1, Acan | 1-10 µM | |

| Primary Mouse Chondrocytes | Col2a1, Acan | 1-10 µM |

Signaling Pathway of this compound-Mediated Runx1 Upregulation

Current evidence suggests that this compound enhances Runx1 expression through the activation of the NOTCH3 signaling pathway. While the direct molecular target of this compound has not been definitively identified, the pathway is understood to proceed as follows:

-

This compound Administration : The small molecule is introduced to the cellular environment.

-

NOTCH3 Pathway Activation : this compound treatment leads to the upregulation of NOTCH pathway-related genes, with NOTCH3 being a key mediator.

-

Upregulation of Runx1 Transcription : The activated NOTCH3 signaling cascade culminates in the increased transcription of the Runx1 gene. The precise transcription factors downstream of NOTCH3 that directly bind to the Runx1 promoter in this context are an area of ongoing investigation.

-

Induction of Chondrogenesis : Increased Runx1 protein levels drive the expression of chondrocyte-specific genes, such as SOX9, Col2a1 (Type II Collagen), and Acan (Aggrecan), leading to chondrogenic differentiation.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on Runx1 expression.

Cell Culture

-

C3H10T1/2 and ATDC5 Cells : These mesenchymal stem cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Primary Mouse Chondrocytes : Articular cartilage is harvested from the femoral condyles and tibial plateaus of mice. The cartilage is digested with 0.25% trypsin-EDTA and then with 0.1% collagenase type II to isolate chondrocytes. The cells are then cultured in DMEM/F-12 medium with 10% FBS.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of Runx1 and its downstream targets.

-

RNA Isolation : Total RNA is extracted from cultured cells using a suitable reagent like TRIzol, followed by purification.

-

cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction : The qPCR reaction is prepared with cDNA template, gene-specific primers for Runx1, Col2a1, Acan, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye such as SYBR Green.

-

Data Analysis : The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

siRNA-Mediated Gene Silencing

This technique is employed to confirm the role of Runx1 in mediating the effects of this compound.

-

siRNA Transfection : C3H10T1/2 cells are seeded in 6-well plates. After 24 hours, cells are transfected with Runx1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

-

This compound Treatment : Following transfection, the medium is replaced, and cells are treated with this compound or vehicle control.

-

Gene Expression Analysis : After the desired treatment period, RNA is isolated, and the expression of downstream target genes like Col2a1 is analyzed by qRT-PCR to assess the impact of Runx1 knockdown on the this compound-induced phenotype.

Luciferase Reporter Assay for Promoter Activity

This assay is used to determine if this compound enhances the transcriptional activity of the promoters of Runx1 target genes.

-

Construct Preparation : A luciferase reporter construct is created by cloning the promoter region of a Runx1 target gene (e.g., Col2a1) upstream of the firefly luciferase gene in a suitable vector.

-

Co-transfection : Cells (e.g., ATDC5) are co-transfected with the Col2a1-luciferase reporter construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment and Lysis : After transfection, cells are treated with this compound or vehicle. Following treatment, the cells are lysed to release the luciferase enzymes.

-

Luminescence Measurement : The activities of both firefly and Renilla luciferases are measured using a luminometer after the addition of their respective substrates. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the specific effect on the Col2a1 promoter.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that functions by upregulating the transcription of Runx1. This guide provides a comprehensive technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The elucidation of the NOTCH3 signaling pathway's involvement opens new avenues for investigating the upstream regulation of Runx1. Further research is warranted to identify the direct molecular target of this compound and to explore its effects on Runx1 expression in a broader range of cell types and biological contexts.

References

- 1. Transcriptional Regulation of RUNX1: An Informatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

TD-198946: A Thienoindazole Derivative for Osteoarthritis Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management, leaving a significant unmet need for disease-modifying osteoarthritis drugs (DMOADs) that can halt or reverse disease progression. TD-198946, a novel thienoindazole derivative, has emerged as a promising preclinical candidate for the treatment of OA. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in cellular and animal models, and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a small molecule that has demonstrated potent chondrogenic activity, promoting the differentiation of chondrocytes and the synthesis of essential cartilage matrix components.[1] Notably, it achieves this without inducing chondrocyte hypertrophy, a pathological feature often associated with OA progression.[1] This unique profile suggests that this compound may not only protect existing cartilage but also stimulate repair, positioning it as a potential DMOAD.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of key signaling pathways that regulate chondrocyte function and cartilage homeostasis.

Upregulation of Runt-related transcription factor 1 (Runx1)

Microarray analysis has identified Runt-related transcription factor 1 (Runx1) as a key molecular target of this compound.[2] Runx1 is a crucial transcription factor for chondrocyte differentiation and is often downregulated in osteoarthritic cartilage.[1] this compound has been shown to upregulate the expression of Runx1, thereby promoting the expression of chondrogenic markers.[2] Knockdown of Runx1 significantly diminishes the chondrogenic effects of this compound, confirming its central role in the drug's mechanism.

Activation of the PI3K/Akt Signaling Pathway

This compound has also been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to be involved in cell survival, proliferation, and anabolic processes. In the context of chondrocytes, activation of the PI3K/Akt pathway by this compound leads to enhanced production of glycosaminoglycans (GAGs), a critical component of the cartilage extracellular matrix. The effects of this compound on GAG synthesis can be attenuated by inhibitors of the PI3K/Akt pathway, further solidifying its importance.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various in vitro and in vivo preclinical models of osteoarthritis.

In Vitro Studies

In cultured chondrocytes and mesenchymal stem cells, this compound has demonstrated a dose-dependent stimulation of chondrogenic markers and cartilage matrix production.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Concentration | Outcome | Reference |

| Primary Mouse Chondrocytes | 1-10 µM | Increased expression of Col2a1 and Acan | |

| C3H10T1/2 cells | 1-10 µM | Increased expression of Col2a1 and Acan | |

| ATDC5 cells | 1-10 µM | Increased expression of Col2a1 and Acan | |

| Human Nucleus Pulposus Cells | 10 nM | Increased GAG production |

In Vivo Studies

In a surgically induced mouse model of osteoarthritis, intra-articular injections of this compound have shown significant therapeutic effects.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

| Treatment Model | Dosing Regimen | Key Findings | Reference |

| Prevention Model | 10 µL intra-articular injection every 5 days, starting immediately after OA induction | Less osteoarthritis-related changes compared to untreated joints | |

| Repair Model | 10 µL intra-articular injection every 5 days, starting 4 weeks after OA induction | Less osteoarthritis-related changes compared to untreated joints | |

| Progressed OA Model | 4-week and 8-week injection protocols starting 8 weeks after OA surgery | Reduced OARSI histopathology scores |

Clinical Development

To date, there is no publicly available information regarding clinical trials of this compound for the treatment of osteoarthritis in humans. The development of this compound appears to be in the preclinical stage.

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Glycosaminoglycan (GAG) Quantification Assay

This protocol is based on the 1,9-dimethylmethylene blue (DMMB) dye-binding method.

-

Sample Preparation: Collect cell culture supernatants or digest cartilage tissue using papain.

-

Standard Curve: Prepare a standard curve using known concentrations of chondroitin sulfate.

-

Dye Binding: Add DMMB dye solution to both standards and samples in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for the formation of the GAG-dye complex.

-

Measurement: Read the absorbance at 525 nm using a microplate reader.

-

Quantification: Calculate the GAG concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for PI3K/Akt Pathway Activation

-

Protein Extraction: Lyse chondrocytes treated with this compound and control vehicle to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity and normalize p-Akt levels to total Akt levels.

Quantitative Real-Time PCR (qPCR) for Chondrogenic Gene Expression

-

RNA Extraction: Isolate total RNA from chondrocytes treated with this compound and control vehicle using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., COL2A1, ACAN, Runx1) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform qPCR using a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of osteoarthritis. Its unique mechanism of action, targeting Runx1 and the PI3K/Akt pathway to promote chondrogenesis without inducing hypertrophy, addresses a key unmet need in OA therapy. The robust preclinical data from both in vitro and in vivo models warrant further investigation into its therapeutic potential.

The critical next step in the development of this compound is the initiation of clinical trials to evaluate its safety and efficacy in humans. Future research should also focus on optimizing drug delivery strategies, such as intra-articular formulations for sustained release, to maximize its therapeutic benefit. A deeper understanding of the downstream targets of Runx1 and the PI3K/Akt pathway in response to this compound could also reveal additional therapeutic targets and biomarkers for monitoring treatment response. Overall, this compound holds significant promise as a disease-modifying therapy for osteoarthritis, with the potential to improve the lives of millions of patients worldwide.

References

Thienoindazole Derivatives: A Technical Guide to Unlocking Chondrogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Articular cartilage possesses a limited capacity for self-repair, presenting a significant challenge in treating degenerative joint diseases like osteoarthritis. Thienoindazole derivatives have emerged as a promising class of small molecules capable of promoting chondrogenesis, the process of cartilage formation. This technical guide provides an in-depth overview of the chondrogenic potential of these compounds, with a particular focus on the well-studied derivative, TD-198946. We present a synthesis of current research, including quantitative data on the induction of key chondrogenic markers, detailed experimental protocols for in vitro assessment, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cartilage regeneration.

Data Presentation: Efficacy of Thienoindazole Derivative this compound

The chondrogenic activity of this compound has been evaluated across various cell types and culture conditions. The following tables summarize the quantitative effects of this compound on the expression of critical chondrogenic markers: SRY-Box Transcription Factor 9 (SOX9), Aggrecan (ACAN), and Collagen Type II Alpha 1 Chain (COL2A1).

Table 1: Dose-Dependent Effect of this compound on Chondrogenic Marker Expression in Murine Mesenchymal Stem Cells (C3H10T1/2) and Chondrocytes

| Concentration of this compound | Target Gene | Observed Effect | Cell Type | Reference |

| 10⁻¹⁰ M - 10⁻⁵ M | Col2a1, Acan | Dose-dependent increase in mRNA expression. | C3H10T1/2, ATDC5, Primary Mouse Chondrocytes | [1] |

| 10⁻⁷ M - 10⁻⁶ M | Col2a1, Acan | Maximum induction of mRNA expression. | C3H10T1/2, ATDC5, Primary Mouse Chondrocytes | [1][2] |

Table 2: Effect of this compound on Glycosaminoglycan (GAG) Production and Chondrocyte Differentiation in Human Synovium-Derived Stem Cells (hSSCs)

| Concentration of this compound | Condition | Observed Effect | Reference |

| >1 nM | - | Dose-dependently enhanced GAG production. | [3] |

| <1 nM | In combination with TGFβ3 | Promoted upregulation of SOX9 and Type 2 Collagen. | [3] |

| 1-10 nM | In combination with TGFβ3 | Efficiently produced Aggrecan. | |

| >1 nM | In combination with TGFβ3 | Attenuated TGFβ3-associated chondrocyte differentiation. |

Table 3: Gene Expression Changes in Dedifferentiated Mini Pig Chondrocytes in Pellet Culture with this compound

| Concentration of this compound | Target Gene | Observed Effect (Day 7) | Reference |

| 10 nM | RUNX1, SOX9, COL2A1 | Significant upregulation compared to vehicle. | |

| 10 nM | ACAN | No significant difference compared to vehicle. |

Signaling Pathways in Thienoindazole-Mediated Chondrogenesis

Current research indicates that thienoindazole derivatives, particularly this compound, exert their pro-chondrogenic effects through the modulation of key signaling pathways. The primary mechanisms identified involve the upregulation of Runt-related transcription factor 1 (RUNX1) and the activation of the NOTCH3 signaling pathway.

RUNX1-SOX9 Axis

This compound has been shown to upregulate the expression of RUNX1. RUNX1 is a critical transcription factor that acts upstream of SOX9, a master regulator of chondrogenesis. By increasing RUNX1 levels, this compound initiates a cascade that leads to the expression of SOX9 and its downstream targets, including COL2A1 and ACAN, which are essential components of the cartilage extracellular matrix.

References

A Technical Guide on the Early-Stage Research of TD-198946 for Intervertebral Disc Degeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on TD-198946, a thienoindazole derivative, as a potential therapeutic agent for intervertebral disc degeneration (IDD). The document outlines the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and provides detailed experimental protocols to facilitate reproducibility and further investigation.

Core Findings

This compound has been identified as a promising candidate for the treatment of osteoarthritis and, due to the environmental and functional similarities between articular cartilage and the intervertebral disc, its potential to prevent IDD has been explored.[1][2] Early-stage research indicates that this compound exerts protective effects on the intervertebral disc by enhancing the synthesis of glycosaminoglycan (GAG), a critical component of the nucleus pulposus (NP) extracellular matrix.[1][2] This therapeutic effect is primarily mediated through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on Mouse Nucleus Pulposus Cells (mNPCs)

| Concentration of this compound | Observation | Gene Expression Changes (at 10 nM) |

| 1 nM - 1 µM | Enhanced Alcian blue staining, indicating increased GAG production. | Upregulated: Acan, Has2, Col2a1, Cd24 (NP-specific marker) |

| 10 nM | Most substantial enhancement of GAG synthesis observed. |

Table 2: In Vivo Efficacy of this compound in a Mouse Tail-Disc Puncture Model

| Treatment Group | Time Points of Treatment Initiation | Key Outcomes |

| This compound (100 nM) | Immediate (immediately after puncture) | Attenuated the loss in disc height index (%DHI) at all time points. Preserved NP structures and prevented the honeycomb appearance seen in the vehicle group. |

| This compound (100 nM) | Latent (2 weeks after puncture) | Prevented the loss in disc height. |

Signaling Pathway

The proposed mechanism of action for this compound in nucleus pulposus cells involves the activation of the PI3K/Akt signaling pathway, which leads to increased expression of genes responsible for GAG synthesis.

Experimental Protocols

1. Cell Isolation and Culture:

-

Nucleus pulposus tissue is isolated from the intervertebral discs of young, healthy mice under a microscope.

-

The isolated tissue is digested to release mNPCs.

-

mNPCs are cultured in a two-dimensional micromass system.

2. Treatment with this compound:

-

mNPCs are treated with varying concentrations of this compound (ranging from 1 nM to 1 µM) or a vehicle control.

-

The cells are cultured for a period of 7 days.

3. Analysis of GAG Production:

-

Alcian Blue Staining: At the end of the culture period, the micromasses are stained with Alcian blue to visualize GAG content.

-

Sulfated GAG Quantification: A quantitative assay is performed to measure the amount of sulfated GAGs produced by the cells.

4. Gene Expression Analysis:

-

RNA is extracted from mNPCs treated with this compound (specifically at 10 nM) and the vehicle control.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to analyze the expression levels of genes related to extracellular matrix synthesis, such as Acan, Has2, and Col2a1, as well as the NP-specific marker Cd24.

1. Animal Model:

-

A mouse tail-disc puncture model is used to induce intervertebral disc degeneration. This is a common method to mimic the structural damage that can initiate the degenerative cascade.

2. Puncture Procedure:

-

The intervertebral discs in the mouse tail are punctured with a needle to induce degeneration.

3. Treatment Regimens:

-

Immediate Treatment Model: this compound is administered into the intervertebral disc immediately after the puncture.

-

Latent Treatment Model: this compound is administered 2 weeks after the puncture to assess its effect on established degeneration.

4. Outcome Measures:

-

Radiographic Analysis: Disc height is measured at various time points using the disc height index (%DHI) to assess the progression of degeneration and the protective effect of this compound.

-

Histological Analysis: At the end of the study period, the intervertebral discs are harvested, sectioned, and stained (e.g., with Safranin O) to evaluate the morphology and structure of the nucleus pulposus and surrounding tissues.

Conclusion and Future Directions

The early-stage research on this compound demonstrates its potential as a disease-modifying drug for intervertebral disc degeneration. By stimulating GAG synthesis in nucleus pulposus cells via the PI3K/Akt signaling pathway, this compound has shown efficacy in both preventing and attenuating the progression of IDD in preclinical models.

Further research is warranted to fully elucidate the precise molecular targets of this compound and to optimize its delivery and dosage for clinical applications. Studies in larger animal models that more closely mimic human disc degeneration will be a critical next step in the translational pathway. Additionally, exploring combination therapies, potentially with growth factors, could enhance the regenerative potential of this compound.

References

The Thienoindazole Derivative TD-198946: A Potent Modulator of Glycosaminoglycan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule TD-198946, a thienoindazole derivative, has emerged as a significant agent in the field of regenerative medicine, particularly for its demonstrated ability to enhance glycosaminoglycan (GAG) synthesis. This technical guide synthesizes the current understanding of this compound, detailing its effects on various cell types, elucidating its mechanism of action through key signaling pathways, and providing a summary of experimental data and methodologies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for conditions characterized by GAG depletion, such as intervertebral disc degeneration and osteoarthritis.

Introduction

Glycosaminoglycans are long, unbranched polysaccharides that are crucial components of the extracellular matrix (ECM) in various tissues, including cartilage and intervertebral discs. Their ability to attract and retain water is fundamental to the biomechanical properties of these tissues, providing resistance to compressive forces. A decline in GAG content is a hallmark of degenerative conditions like osteoarthritis and intervertebral disc degeneration (IDD).[1] this compound has been identified as a promising compound that can stimulate GAG production, offering a potential avenue for disease-modifying therapies.[1] This document provides a comprehensive overview of the scientific data related to the effects of this compound on GAG synthesis.

Effects of this compound on Glycosaminoglycan Synthesis

This compound has been shown to enhance GAG production in several cell types critical to joint and spinal disc health.

Nucleus Pulposus Cells

In studies involving both mouse and human nucleus pulposus (NP) cells, this compound has been demonstrated to significantly increase the production of GAGs.[1][2] This effect is dose-dependent, with notable increases in GAG synthesis observed at concentrations as low as 10 nM.[2] The highest efficacy in human NP cells was reported at a concentration of 100 nM. This enhanced GAG synthesis contributes to the preservation of NP structure and function, suggesting a therapeutic potential for IDD.

Human Synovium-Derived Stem Cells (hSSCs)

This compound also exerts a significant influence on the chondrogenesis of human synovium-derived stem cells. At concentrations greater than 1 nM, this compound dose-dependently enhances GAG production, with a particular impact on hyaluronan synthesis. Interestingly, the effects of this compound on hSSCs are concentration-dependent and can be synergistic with other growth factors. When combined with transforming growth factor β3 (TGFβ3), lower doses (<1 nM) of this compound promote chondrocyte differentiation and the production of cartilaginous matrices. Conversely, higher doses (>1 nM) attenuate TGFβ3-associated chondrocyte differentiation while still efficiently promoting aggrecan production at concentrations between 1 to 10 nM.

Chondrocytes

In primary mouse chondrocytes and cell lines like ATDC5, this compound stimulates the expression of key chondrocyte markers, including Col2a1 (the gene for type II collagen) and Acan (the gene for aggrecan), with maximal effects observed around 1-10 μM. This indicates a direct effect on chondrocytes to promote the synthesis of essential cartilage matrix components.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on GAG synthesis and related gene expression from the cited literature.

| Cell Type | Concentration of this compound | Observed Effect | Reference |

| Mouse Nucleus Pulposus Cells | 1 nM - 1 µM | Dose-dependent enhancement of sulfated GAG synthesis, with significant effects starting at 10 nM. | |

| Human Nucleus Pulposus Cells | 10 nM | Enhanced expression of ECM synthesis genes (ACAN, HAS2, COL2A1). | |

| Human Nucleus Pulposus Cells | 100 nM | Highest enhancement of GAG synthesis observed. | |

| Human Synovium-Derived Stem Cells | >1 nM | Dose-dependently enhanced GAG production, particularly hyaluronan. | |

| Human Synovium-Derived Stem Cells | 1 - 10 nM | Efficient production of aggrecan. | |

| Human Synovium-Derived Stem Cells | <1 nM (with TGFβ3) | Promoted chondrocyte differentiation and production of cartilaginous matrices. | |

| Primary Mouse Chondrocytes | 1 - 10 µM | Maximum stimulation of Col2a1 and Acan endogenous expression. |

Signaling Pathways Modulated by this compound

The mechanism of action of this compound involves the modulation of key intracellular signaling pathways that regulate chondrogenesis and ECM synthesis.

PI3K/Akt Signaling Pathway

A primary mechanism through which this compound enhances GAG synthesis in nucleus pulposus cells is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Studies have shown that the stimulatory effect of this compound on GAG production can be suppressed by an Akt inhibitor, confirming the involvement of this pathway.

Caption: this compound activates the PI3K/Akt pathway, leading to increased GAG synthesis.

NOTCH3 Signaling Pathway

In human synovium-derived stem cells, this compound has been shown to enhance chondrogenic potential through the NOTCH3 signaling pathway. Microarray analysis revealed an upregulation of NOTCH pathway-related genes in hSSCs treated with this compound. The pro-chondrogenic effect of this compound was diminished by a NOTCH signal inhibitor.

Caption: this compound enhances the chondrogenic potential of hSSCs via the NOTCH3 pathway.

Experimental Protocols

This section outlines the general methodologies employed in studies investigating the effects of this compound.

Cell Culture and Treatment

-

Nucleus Pulposus Cells: Mouse and human NP cells are isolated and cultured in appropriate media. For experiments, cells are typically seeded in micromass cultures and treated with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified period, often 7 days.

-

Human Synovium-Derived Stem Cells: hSSCs are isolated from synovial tissue and expanded in culture. For chondrogenesis assays, cells are often cultured as three-dimensional pellets and treated with a range of this compound concentrations, both alone and in combination with growth factors like TGFβ3.

Quantification of Glycosaminoglycans

A common method for quantifying sulfated GAGs is the 1,9-dimethylmethylene blue (DMMB) assay. This colorimetric assay relies on the binding of the DMMB dye to sulfated GAGs, resulting in a color change that can be measured spectrophotometrically.

Gene Expression Analysis

Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression of genes related to GAG synthesis and chondrogenesis, such as ACAN, HAS2, and COL2A1.

Western Blotting

To investigate signaling pathways, western blotting is employed to detect the phosphorylation status of key proteins, such as Akt, to confirm pathway activation.

Caption: General experimental workflow for assessing the effects of this compound.

Conclusion

This compound is a potent small molecule that effectively enhances glycosaminoglycan synthesis in cell types relevant to joint and spinal disc health. Its ability to activate pro-chondrogenic signaling pathways, such as PI3K/Akt and NOTCH3, underscores its potential as a disease-modifying therapeutic agent for degenerative conditions like osteoarthritis and intervertebral disc degeneration. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for future research aimed at translating the promising preclinical findings of this compound into clinical applications. Further investigation is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

References

Unraveling the Molecular Landscape: A Technical Guide to the Targets of TD-198946 in Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of the small molecule compound TD-198946 within mesenchymal stem cells (MSCs) and related progenitor cells. Drawing upon current scientific literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data on its effects, and details the experimental methodologies employed in these seminal studies. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, facilitating further investigation and potential therapeutic applications.

Executive Summary

Molecular Targets and Signaling Pathways

The pro-regenerative effects of this compound in mesenchymal lineage cells are primarily attributed to its influence on two key signaling pathways: PI3K/Akt and NOTCH3.

PI3K/Akt Signaling Pathway

In nucleus pulposus (NP) cells, which share a close lineage with MSCs, this compound has been shown to enhance the production of glycosaminoglycans (GAGs) through the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and anabolic metabolism. The proposed mechanism involves the activation of Akt, a serine/threonine kinase, which in turn promotes the expression of genes involved in extracellular matrix synthesis.

Figure 1: Proposed PI3K/Akt signaling pathway activated by this compound in nucleus pulposus cells.

NOTCH3 Signaling Pathway

In human synovium-derived stem cells (hSSCs), a source of MSCs with high chondrogenic potential, this compound has been demonstrated to enhance chondrogenesis via the NOTCH3 signaling pathway.[3] Pre-treatment of hSSCs with this compound primes the cells for a more robust chondrogenic response to growth factors like Bone Morphogenetic Protein 2 (BMP2) and Transforming Growth Factor beta-3 (TGFβ3).[3] The activation of NOTCH3 signaling appears to be a key mechanism in this priming effect.

References

- 1. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small compound, this compound, protects against intervertebral degeneration by enhancing glycosaminoglycan synthesis in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TD-198946: Application Notes and Protocols for In Vitro Chondrogenesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the small molecule TD-198946 to promote in vitro chondrogenesis. This compound, a thienoindazole derivative, has been identified as a potent chondrogenic agent that enhances the differentiation of various stem cell sources into chondrocytes and promotes the synthesis of cartilaginous matrix.[1][2] These protocols are designed to offer a starting point for researchers investigating cartilage regeneration and developing novel therapeutics for osteoarthritis.

Summary of Quantitative Data

The optimal concentration of this compound for in vitro chondrogenesis is dependent on the cell type and the specific desired outcome (e.g., glycosaminoglycan production vs. chondrocyte differentiation). The following tables summarize the effective concentrations and their observed effects based on published studies.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Type | Effective Concentration Range | Maximum Effect | Key Chondrogenic Markers Upregulated | Reference |

| C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes | 1-10 µM | ~1-10 µM | Col2a1, Acan | [1][3] |

| Human Synovium-Derived Stem Cells (hSSCs) | >1 nM (for GAG production) | Not specified | Glycosaminoglycan (GAG), Hyaluronan | [2] |

| Human Synovium-Derived Stem Cells (hSSCs) with TGFβ3 | <1 nM (for chondrocyte differentiation) | 0.25 nM | SOX9, S100, Type II Collagen | |

| Induced Pluripotent Stem Cell-derived Mesenchymal Stem/Stromal Cells (iMSCs) | 100 nM | Not specified | SOX9, ACAN, COL2A1, GAG production |

Table 2: Effects of this compound on Chondrogenesis

| Parameter | Effect | Concentration | Cell Type | Reference |

| Glycosaminoglycan (GAG) Production | Dose-dependent enhancement | >1 nM | hSSCs | |

| Chondrocyte Differentiation (with TGFβ3) | Promoted | <1 nM | hSSCs | |

| Chondrocyte Differentiation (with TGFβ3) | Attenuated | >1 nM | hSSCs | |

| Col2a1 and Acan Expression | Dose-dependent stimulation | 10⁻¹⁰ - 10⁻⁵ M | C3H10T1/2, ATDC5, primary mouse chondrocytes | |

| Hypertrophy (Col10a1, Alp, Mmp13) | No significant effect | 10⁻⁷ M | ATDC5 cells | |

| Dedifferentiation (Col1a1) | No significant effect | 10⁻⁷ M | ATDC5 cells |

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in chondrogenesis. Understanding these mechanisms is crucial for designing experiments and interpreting results.

One of the primary mechanisms of this compound is the upregulation of Runx1, a transcription factor that plays a role in chondrocyte differentiation. Additionally, in human synovium-derived stem cells, this compound enhances chondrogenic potential through the activation of the NOTCH3 signaling pathway. Pre-treatment with this compound upregulates NOTCH pathway-related genes, priming the cells for more efficient chondrogenesis when induced with growth factors like BMP2 and TGFβ3. Furthermore, the PI3K/Akt signaling pathway has been implicated in the mechanism of action of this compound, particularly in enhancing GAG production.

References

Application Notes and Protocols: TD-198946 for Chondrogenic Differentiation of ATDC5 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-198946 is a small molecule, thienoindazole derivative identified as a potent chondrogenic agent.[1] It promotes the differentiation of mesenchymal stem cells and cartilage progenitor cells into chondrocytes without inducing hypertrophy, a critical factor in cartilage regeneration.[2] This document provides a detailed protocol for utilizing this compound to induce chondrogenesis in the murine chondrogenic cell line ATDC5, a well-established in vitro model for studying cartilage development.

Mechanism of Action

This compound exerts its pro-chondrogenic effects through multiple signaling pathways. It has been shown to regulate the transcription of RUNX1, a crucial transcription factor for chondrogenesis that also suppresses hypertrophy.[2] In human synovium-derived stem cells, this compound enhances chondrogenic potential through the NOTCH3 signaling pathway.[3][4] Additionally, studies on nucleus pulposus cells suggest the involvement of the PI3K/Akt signaling pathway in this compound-mediated enhancement of glycosaminoglycan (GAG) synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the application of this compound in ATDC5 cell culture based on existing literature.

| Parameter | Value | Cell Type | Notes | Reference |

| Effective Concentration Range | 0.1 - 1.0 µM | ATDC5 | For optimal induction of chondrocyte markers Col2a1 and Acan. | |

| Incubation Time | 7 - 14 days | ATDC5 | Dependent on the differentiation stage and desired endpoint analysis. | |

| Solvent | DMSO | N/A | Prepare stock solutions in DMSO. | |

| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | N/A |

Experimental Protocols

This section outlines the detailed methodology for the culture of ATDC5 cells and the subsequent induction of chondrogenesis using this compound.

Materials

-

ATDC5 cell line

-

DMEM/F-12 (1:1) medium

-

Fetal Bovine Serum (FBS)

-

Insulin-Transferrin-Selenium (ITS) supplement

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

DMSO

-

6-well or 24-well tissue culture plates

-

Alcian Blue solution

-

Alizarin Red S solution

ATDC5 Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium consisting of DMEM/F-12 (1:1) supplemented with 5% FBS, 1% ITS, and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed ATDC5 cells at a density of 6,000 cells/cm² in tissue culture flasks.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed at the appropriate density.

Chondrogenic Differentiation Protocol with this compound

-

Cell Seeding for Differentiation: Seed ATDC5 cells in multi-well plates (e.g., 6-well or 24-well) at a density that allows them to reach confluency within 6 days.

-

Induction of Differentiation: Once the cells reach confluency, replace the growth medium with differentiation medium. The differentiation medium is the complete growth medium supplemented with this compound.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the differentiation medium to final concentrations ranging from 0.1 µM to 1.0 µM. A vehicle control (DMSO) should be run in parallel.

-

Medium Change: Change the differentiation medium every 2-3 days for the duration of the experiment (typically 7-14 days).

-

Endpoint Analysis: After the desired treatment period, the cells can be harvested for analysis of chondrogenic markers (e.g., qRT-PCR for Col2a1, Acan, Sox9) or stained to visualize cartilage matrix formation.

Staining Procedures

-

Alcian Blue Staining for Proteoglycans:

-

Wash the cell layer with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Stain with 1% Alcian Blue in 0.1 N HCl for 30 minutes.

-

Wash with distilled water and visualize.

-

-

Alizarin Red S Staining for Mineralization:

-

Wash the cell layer with PBS.

-

Fix the cells with 70% ethanol for 10 minutes.

-

Wash with distilled water.

-

Stain with 2% Alizarin Red S (pH 4.2) for 5 minutes.

-

Wash with distilled water and visualize.

-

Visualizations

Signaling Pathway of this compound in Chondrogenesis

Caption: Signaling pathways activated by this compound to promote chondrogenesis.

Experimental Workflow for this compound Treatment of ATDC5 Cells

Caption: Workflow for chondrogenic differentiation of ATDC5 cells using this compound.

References

TD-198946 solubility and stability in DMSO for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent.[1] It has demonstrated potential as a disease-modifying drug for osteoarthritis by promoting chondrogenic differentiation without inducing hypertrophy.[1] Furthermore, this compound has been shown to protect against intervertebral disc degeneration by enhancing glycosaminoglycan (GAG) synthesis in nucleus pulposus (NP) cells.[2][3] Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and NOTCH3 pathways.[2] These notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its application in in vitro and in vivo experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂N₄O₃S | |

| Molecular Weight | 482.55 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility in DMSO | ≥ 28 mg/mL (58.03 mM) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (DMSO Solution) | -80°C for 2 years; -20°C for 1 year |

Note on DMSO: DMSO is hygroscopic; therefore, it is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.

Experimental Protocols

The following protocols are based on established methodologies for the use of this compound in cell culture and animal models.

Preparation of Stock and Working Solutions

This workflow outlines the steps for preparing this compound solutions for experimental use.

Caption: Workflow for this compound solution preparation.

1. Preparation of this compound Stock Solution

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Prepare a stock solution by dissolving this compound in anhydrous DMSO. A concentration of 10 mM is commonly used.

-

Vortex the solution to ensure the compound is fully dissolved.

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use polypropylene tubes.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

2. Preparation of In Vitro Working Solution

-

For cell-based assays, thaw an aliquot of the DMSO stock solution at room temperature.

-

Dilute the stock solution in the appropriate culture medium to achieve the desired final concentration. A 1:1000 dilution is a common starting point.

-

Prepare a vehicle control by diluting DMSO in the culture medium at the same ratio (e.g., 1:1000).

-

It is recommended to prepare working solutions fresh for each experiment.

3. Preparation of In Vivo Working Solution

-

For animal studies, thaw an aliquot of the DMSO stock solution at room temperature.

-

Dilute the stock solution in a sterile vehicle, such as phosphate-buffered saline (PBS), to the final desired concentration. A 1:1000 dilution has been previously used.

-

Prepare a vehicle control by diluting DMSO in sterile PBS at the same final concentration.

In Vitro Treatment Protocol: Nucleus Pulposus Cells

This protocol is based on studies investigating the effect of this compound on glycosaminoglycan (GAG) production in nucleus pulposus cells (NPCs).

-

Cell Seeding: Culture mouse or human NPCs to the desired confluence in standard culture conditions.

-

Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 7 days for GAG synthesis analysis).

-

Analysis: Assess endpoints such as GAG quantification, gene expression analysis of chondrogenic markers (e.g., Acan, Has2, Col2a1), or Western blotting for signaling pathway components.

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Cell Type | Effective Concentration Range | Observed Effect | Source(s) |

| Mouse Nucleus Pulposus Cells | 1 nM - 1 µM (Optimal at 10 nM) | Enhanced GAG synthesis and expression of Acan, Has2, and Col2a1. | |

| Human Nucleus Pulposus Cells | Optimal at 100 nM | Enhanced GAG synthesis. | |

| ATDC5, C3H10T1/2, Primary Mouse Chondrocytes | 1 µM - 10 µM | Stimulated expression of chondrocyte markers Col2a1 and Acan. | |

| Human Synovium-Derived Stem Cells | Not specified | Pretreatment enhanced chondrogenic potential via the NOTCH3 signaling pathway. |

In Vivo Treatment Protocol: Mouse Model of Intervertebral Disc Degeneration

This protocol is adapted from a study using a mouse tail-disc puncture model.

-

Model Induction: Induce intervertebral disc degeneration (IDD) in mice, for example, through annulus fibrosus puncture.

-

Administration: Administer this compound or a vehicle control via intra-articular or intra-discal injection. A 10 µL injection volume has been used in mice.

-

Treatment Schedule: Injections can be administered immediately after injury (prevention model) or at a later time point (treatment model).

-

Analysis: Evaluate treatment efficacy through methods such as measuring disc height index from radiographs and histological analysis of the intervertebral disc structure.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-chondrogenic effects by modulating several signaling pathways.

Caption: Signaling pathways modulated by this compound.

-

PI3K/Akt Signaling: In nucleus pulposus cells, this compound activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the increased expression of genes responsible for extracellular matrix synthesis, such as aggrecan (Acan) and hyaluronan synthase 2 (Has2), ultimately enhancing GAG production.

-

NOTCH3 Signaling: In human synovium-derived stem cells, this compound has been shown to enhance chondrogenic potential by upregulating the NOTCH3 signaling pathway and its target genes.

-

Runx1 Regulation: this compound also exerts its effects through the regulation of Runx1 expression, a key transcription factor in chondrocyte differentiation and osteoarthritis progression.

References

Application Notes and Protocols for Administering TD-198946 in a Mouse Model of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-198946 is a thienoindazole derivative identified as a potent chondrogenic agent, making it a promising disease-modifying osteoarthritis drug (DMOAD) candidate.[1][2] It functions by promoting chondrogenic differentiation and preventing chondrocyte hypertrophy.[1][2] Preclinical studies in mouse models of osteoarthritis (OA) have demonstrated its potential to prevent and repair cartilage degeneration.[3] These application notes provide detailed protocols for the administration of this compound in a mouse model of osteoarthritis, including the induction of OA, drug delivery, and methods for assessing treatment efficacy.

Mechanism of Action

This compound exerts its chondroprotective effects through multiple signaling pathways:

-

Targeting Runx1: this compound's effects are mediated through the regulation of the transcription factor Runx1, which is typically downregulated in osteoarthritic cartilage.

-

PI3K/Akt Signaling Pathway: The compound enhances the production of glycosaminoglycan (GAG), a key component of cartilage matrix, primarily via the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

-

NOTCH3 Signaling Pathway: this compound has also been shown to enhance the chondrogenic potential of synovium-derived stem cells through the NOTCH3 signaling pathway.

The following diagram illustrates the proposed signaling pathway of this compound in chondrocytes.

Experimental Protocols

This section provides detailed methodologies for inducing osteoarthritis in a mouse model, administering this compound, and assessing the outcomes.

I. Induction of Osteoarthritis in a Mouse Model

Two common and well-validated methods for inducing OA in mice are the surgical Destabilization of the Medial Meniscus (DMM) model and the chemical Monoiodoacetate (MIA)-induced model.

This model mimics post-traumatic osteoarthritis.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Analgesia (e.g., buprenorphine)

-

Surgical microscope or magnifying loupes

-

Sterile surgical instruments (micro-scissors, forceps)

-

Suture material or wound clips

-

Antiseptic solution (e.g., povidone-iodine)

-

Heating pad

Protocol:

-

Anesthetize the mouse using isoflurane. Administer pre-operative analgesia.